molecular formula C24H26N2O4 B12484529 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione

Cat. No.: B12484529
M. Wt: 406.5 g/mol
InChI Key: OQVUGTWZCNVFHL-UHFFFAOYSA-N
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Description

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione is a complex organic compound that features an indole core, a morpholine ring, and a dimethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The morpholine ring and dimethylphenoxyethyl group can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione is unique due to its combination of an indole core, a morpholine ring, and a dimethylphenoxyethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione

InChI

InChI=1S/C24H26N2O4/c1-17-7-8-19(15-18(17)2)30-14-11-26-16-21(20-5-3-4-6-22(20)26)23(27)24(28)25-9-12-29-13-10-25/h3-8,15-16H,9-14H2,1-2H3

InChI Key

OQVUGTWZCNVFHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4)C

Origin of Product

United States

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